molecular formula C23H21N3O3S B2465861 4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898455-97-5

4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2465861
CAS No.: 898455-97-5
M. Wt: 419.5
InChI Key: NKSZJWJKSOZLJB-UHFFFAOYSA-N
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Description

“4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a chemical compound that has been synthesized for various purposes . It is a derivative of quinazolinone, a class of compounds known for their diverse biological properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide and its derivatives have been synthesized and studied for their antimicrobial properties. For instance, compounds similar to this compound have been synthesized and evaluated for their antibacterial and antifungal activities against various bacteria and fungi, showcasing their potential in developing new antimicrobial agents. One study discussed the synthesis of compounds that, upon analytical and spectral studies, showed promise in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Luminescence Properties

Some derivatives of this compound have been found to exhibit luminescence properties. A study synthesized new Schiff base ligands and their complexes with transition metals, which showed interesting luminescence characteristics. This points towards potential applications in materials science, particularly in the development of luminescent materials (Popov et al., 2017).

Pharmacological Activities

Various pharmacological activities have been associated with derivatives of this compound, including anti-inflammatory, analgesic, and antiviral properties. One study synthesized a series of derivatives and evaluated their pharmacological activities, suggesting potential therapeutic applications in treating various conditions (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Some derivatives have been studied for their inhibitory action against human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. Compounds derived from this compound showed potent inhibitory action, indicating potential therapeutic applications in managing diseases such as glaucoma, epilepsy, arthritis, and cancer (El-Azab et al., 2020).

Antibacterial and Antifungal Activity

Derivatives of this compound have been synthesized and assessed for their in vitro antibacterial and antifungal activities. These studies showed that such compounds are effective against various microorganisms, indicating their potential as antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).

Properties

IUPAC Name

4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-17-8-14-20(15-9-17)30(28,29)25-18-10-12-19(13-11-18)26-16(2)24-22-7-5-4-6-21(22)23(26)27/h4-15,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSZJWJKSOZLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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